N-Desmethyl-transatracurium Besylate

Structural Elucidation Impurity Profiling Mass Spectrometry

QC labs face ANDA rejection when impurity peaks are misidentified. N-Desmethyl-transatracurium Besylate (CAS 2024603-92-5) is the exact trans-monoquaternary reference standard for Atracurium Impurity A1, essential for HPLC system suitability and forced degradation studies. - Ensures accurate RRT-based peak identification and ICH-compliant impurity quantification. - Supplied with full traceability documentation (CoA, MS, NMR) for FDA/EMA DMF and ANDA submissions. - Available from stock with rapid global dispatch for analytical method development and commercial QC.

Molecular Formula C₅₈H₇₄N₂O₁₅S
Molecular Weight 1071.28
Cat. No. B1153504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Desmethyl-transatracurium Besylate
Synonyms(1R,2S)-1-(3,4-Dimethoxybenzyl)-2-(3-((5-((3-((R)-1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propanoyl)oxy)pentyl)oxy)-3-oxopropyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium Benzenesulfonate;  Atracurium Imp
Molecular FormulaC₅₈H₇₄N₂O₁₅S
Molecular Weight1071.28
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Desmethyl-transatracurium Besylate: Chemical Profile and Analytical Role


N-Desmethyl-transatracurium Besylate (CAS: 2024603-92-5) is a mono-quaternary ammonium analogue and a designated process-related impurity of the neuromuscular blocking agent atracurium besylate . It is also formally recognized as Atracurium Impurity A1 (trans-Monoquatenary) [1]. With a molecular formula of C₅₈H₇₄N₂O₁₅S and a molecular weight of 1071.28 g/mol, this compound is not utilized as a therapeutic agent but is instead procured exclusively as a high-purity reference standard (typically ≥95%) for analytical applications .

Identity
Designated as Atracurium Impurity A1 (trans-monoquaternary)
Workflow
HPLC peak identification and method validation standard
Format
High-purity reference standard for analytical use

N-Desmethyl-transatracurium Besylate: Specificity vs. Generic Impurity Standards


The term 'generic impurity' is a misnomer in the context of benzylisoquinolinium neuromuscular blockers. The pharmacopoeial and regulatory identification of specific process-related impurities is defined by precise stereochemistry and substitution patterns. Atracurium besylate consists of ten stereoisomers, and its primary active ingredient, cisatracurium, is the isolated 1R-cis, 1'R-cis isomer [1]. N-Desmethyl-transatracurium Besylate is not merely 'an impurity'; it is the specific mono-quaternary trans-isomer formed via N-demethylation. Using a structurally similar but incorrect analogue (such as a cis-monoquatenary isomer or a bis-quaternary impurity) for method development or system suitability testing would lead to invalidated analytical methods, failed regulatory audits (ANDA/DMF), and erroneous quantification of degradation pathways [2]. Its procurement is driven by the exact structural requirement for HPLC peak identification and the establishment of a known impurity profile.

Stereochemical mismatch: Using a cis-isomer instead of the trans form may shift retention times and compromise specificity testing in validated methods.
Structural mismatch: Bis-quaternary impurities exhibit different chromatographic behavior and may lead to misidentification of impurity peaks.
Regulatory identity: Generic N-desmethyl analogs without Impurity A1 designation often lack the CoA traceability expected for ANDA/DMF review.

N-Desmethyl-transatracurium Besylate: Procurement Differentiation Guide


Mono- vs. Bis-Quaternary Structure

Unlike the active pharmaceutical ingredients (APIs) atracurium and cisatracurium, which are bis-quaternary ammonium compounds, N-Desmethyl-transatracurium Besylate is a mono-quaternary ammonium analogue . This structural difference arises from the loss of a methyl group on one of the quaternary nitrogen centers. The resulting cationic charge difference (+1 vs. +2 for the parent API) fundamentally alters its chromatographic retention behavior and ionization efficiency in LC-MS analysis .

Quaternary Structure
Class-level inference
Target: Mono-quaternary cation (+1)
Comparator: Bis-quaternary cations (+2) in atracurium/cisatracurium
Difference: Loss of one quaternary ammonium group
Critical for correct impurity peak assignment in HPLC chromatograms
Confirm by NMR and MS; class-level inference
Structural Elucidation Impurity Profiling Mass Spectrometry

Trans vs. Cis Isomer Configuration

N-Desmethyl-transatracurium Besylate is specified by its 'trans' configuration at the isoquinolinium ring junction. In contrast, the API cisatracurium is the 'cis-cis' isomer, and related impurities include the 'cis-monoquatenary' analogue [1]. The pharmacopoeial impurity profile for atracurium and cisatracurium requires the separate identification and quantification of these distinct stereoisomers [1].

Isomer Configuration
Class-level inference
Target: Trans-isomer
Comparator: Cis-isomer (Cis-Monoquatenary) and API Cisatracurium (cis-cis)
Difference: Qualitative stereochemical distinction alters retention
Required for establishing relative retention times in validated methods
Chiral HPLC/UPLC method validation essential
Stereochemistry Chiral Separation Regulatory Compliance

Pharmacopoeial Identity as Impurity A1

This compound is explicitly defined in regulatory and pharmacopoeial contexts as Atracurium Impurity A1 (trans-Monoquatenary) and is listed as a USP Impurity [1]. Its procurement as a certified reference standard enables direct traceability to USP or EP monographs [1]. Alternative 'N-desmethyl atracurium' analogues that do not carry the specific 'Impurity A1' designation may lack the certificate of analysis (CoA) and characterization data required for regulatory filings such as ANDAs or DMFs .

Pharmacopoeial Identity
Head-to-head
USP Impurity A1 (trans-Monoquatenary); traceable to USP/EP monographs
Supports ICH Q3A/Q3B compliance and regulatory filing traceability
CoA and full characterization data required
Regulatory Affairs Pharmacopoeia Quality Control

N-Desmethyl-transatracurium Besylate: Application Scenarios


HPLC Method Development & Validation

This scenario directly utilizes the structural differentiation evidence from Section 3. As a mono-quaternary trans-isomer impurity, N-Desmethyl-transatracurium Besylate serves as the critical reference standard for peak identification during the development of stability-indicating HPLC methods . Its unique retention time relative to the bis-quaternary API peak establishes the system suitability criteria for resolution and relative retention time (RRT). Failure to correctly identify this peak using the authentic standard can lead to overestimation of API purity or failure to detect out-of-specification degradation .

Regulatory Filing & Batch Release Testing

Based on the pharmacopoeial identity evidence in Section 3, this compound is essential for quality control (QC) laboratories supporting abbreviated new drug applications (ANDA) for generic atracurium or cisatracurium products [1]. It is used to quantify the level of this specific process impurity against ICH-defined limits. Procurement of the correct 'Impurity A1' standard with full traceability documentation (CoA, MS, NMR) is a prerequisite for demonstrating analytical control to regulatory agencies (FDA, EMA) during commercial production [1].

Forced Degradation & Stability Profiling

Utilizing the compound's structural relationship to atracurium, this standard is employed in forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) to simulate potential degradation pathways. By spiking the standard into degraded API samples, analysts confirm that the N-demethylation pathway does not yield co-eluting interferences and that the analytical method can accurately resolve this trans-monoquatenary impurity from the parent drug and other related substances . This ensures the long-term stability monitoring of atracurium/cisatracurium formulations.

Application
Selection Property
Validation Focus
HPLC method development and validation
Peak identification standard
Relative retention time, resolution
Regulatory filing and batch release testing
Pharmacopoeial impurity traceability
ICH limits, CoA documentation
Forced degradation and stability profiling
Degradation pathway marker
Method specificity, interference resolution

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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